molecular formula C14H14ClNO2S2 B12709608 N-((4-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide CAS No. 24702-28-1

N-((4-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide

Cat. No.: B12709608
CAS No.: 24702-28-1
M. Wt: 327.9 g/mol
InChI Key: LTSWSLYEYFMNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

NSC131879 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert NSC131879 into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC131879 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC131879 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

NSC131879 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Properties

CAS No.

24702-28-1

Molecular Formula

C14H14ClNO2S2

Molecular Weight

327.9 g/mol

IUPAC Name

(NZ)-N-[(4-chlorophenyl)-methyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S2/c1-11-3-9-14(10-4-11)20(17,18)16-19(2)13-7-5-12(15)6-8-13/h3-10H,1-2H3

InChI Key

LTSWSLYEYFMNFU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.